N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific biological pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N’-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide is unique due to its furan ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-hydroxybenzamide |
InChI |
InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)12(16)14-13-8-11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+ |
InChI Key |
MENSZIULSIBXCC-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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